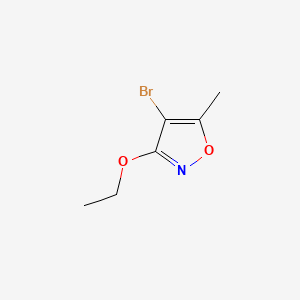

4-Bromo-3-ethoxy-5-methylisoxazole

描述

Historical Context and Evolution of Isoxazole (B147169) Synthesis Methodologies

The history of isoxazole chemistry dates back to the late 19th century. In 1888, Ludwig Claisen was the first to recognize the cyclic structure of an isoxazole derivative, specifically 3-methyl-5-phenylisoxazole. ijpcbs.com However, the first synthesis of the isoxazole ring itself is credited to Dunstan and Dymond. ijpcbs.com A major advancement in the field occurred between 1930 and 1946 with Quilico's work on synthesizing the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com

Over the years, synthetic methodologies have evolved significantly. One of the most popular and enduring methods involves the cyclocondensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. researchgate.netrsc.org Another critical approach is the 1,3-dipolar cycloaddition (1,3-DC) between an alkyne and a nitrile oxide, the latter often generated in situ to avoid its dimerization. rsc.org Modern advancements have introduced transition metal-catalyzed cycloadditions, green chemistry approaches, and various regioselective functionalization techniques, improving the efficiency and complexity of the isoxazole derivatives that can be created. nih.govrsc.org These methods include microwave-assisted synthesis and one-pot cascade reactions under ultrasonication. rsc.org

Significance of Substituted Isoxazoles in Contemporary Chemical Research

Substituted isoxazoles are of immense importance in contemporary chemical research, largely due to their prevalence in pharmacologically active compounds. nih.gov The isoxazole nucleus is a "privileged structure," meaning it is a molecular framework that can bind to multiple biological targets, leading to a wide spectrum of biological activities. researchgate.net Researchers have incorporated the isoxazole moiety into compounds exhibiting anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and anticonvulsant properties, among others. nih.govnih.govrsc.org

The substituents on the isoxazole ring play a critical role in determining the molecule's biological activity and chemical properties. nih.gov The ability to readily modify these substituents through various synthetic strategies makes isoxazoles highly versatile building blocks in drug discovery and development. mdpi.com They are found in numerous commercial drugs, including the COX-2 inhibitor valdecoxib (B1682126) and antibiotics like sulfamethoxazole (B1682508) and oxacillin. nih.govijpcbs.com Beyond medicine, isoxazole derivatives such as isoxaflutole (B1672639) are used in agriculture as herbicides. ijpcbs.com The ongoing development of novel synthetic routes allows chemists to create diverse libraries of isoxazole derivatives for screening and to build complex molecules for materials science applications. rsc.orgresearchgate.net

Overview of 4-Bromo-3-ethoxy-5-methylisoxazole within the Broader Isoxazole Landscape

This compound is a specific, polysubstituted isoxazole. Its structure features a bromine atom at the 4-position, an ethoxy group at the 3-position, and a methyl group at the 5-position. cymitquimica.com This substitution pattern imparts specific chemical properties and reactivity. The presence of the bromine atom is particularly significant, as halogenated compounds are often key intermediates in organic synthesis, particularly in cross-coupling reactions.

The molecular structure suggests potential for further chemical modification. The bromine atom at the 4-position is an electrophilic site, making it susceptible to substitution reactions. cymitquimica.com This position is often targeted in palladium-catalyzed coupling reactions like the Suzuki-Miyaura or Stille reactions to form new carbon-carbon bonds. Research on the analogous compound, 3-ethoxy-4-iodo-5-methylisoxazole, has demonstrated its successful use in such coupling reactions to create a variety of 4-aryl, 4-vinylic, and 4-acetylenic substituted isoxazoles. researchgate.net This indicates a strong potential for this compound to serve as a versatile building block for synthesizing more complex molecules with potential applications in medicinal chemistry and material science. cymitquimica.com

Below are the key chemical identifiers and properties for this compound.

| Property | Value | Source |

| CAS Number | 169310-98-9 | cymitquimica.comsinfoochem.com |

| Molecular Formula | C₆H₈BrNO₂ | cymitquimica.comsinfoochem.com |

| Molecular Weight | 206.04 g/mol | cymitquimica.com |

| SMILES | BrC=1C(=NOC1C)OCC | cymitquimica.com |

| InChI Key | WYGNIHJIFAZCBL-UHFFFAOYSA-N | cymitquimica.com |

Classical Approaches to Isoxazole Ring Formation and Their Adaptability for this compound Synthesis

The construction of the isoxazole ring is a foundational step in organic synthesis. For the target molecule, the precursor 3-ethoxy-5-methylisoxazole (B172260) is first synthesized, which is then subjected to functionalization.

Condensation Reactions with Hydroxylamine and 1,3-Dicarbonyl Compounds or α,β-Unsaturated Carbonyls

One of the most traditional and fundamental methods for isoxazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. This method, often referred to as the Claisen isoxazole synthesis, proceeds through the formation of a monoxime intermediate, which subsequently undergoes cyclization and dehydration to yield the aromatic isoxazole ring.

To adapt this method for the synthesis of 3-ethoxy-5-methylisoxazole, a suitable 1,3-dicarbonyl precursor is required. The logical starting material would be an ester of 3-oxopentanoic acid, such as ethyl 3-oxopentanoate (B1256331). The reaction mechanism involves the initial nucleophilic attack of hydroxylamine on one of the carbonyl groups, followed by an intramolecular condensation and subsequent elimination of water to form the stable heterocyclic ring. The regioselectivity of the cyclization, which determines whether the 3-ethoxy-5-methyl or the 3-methyl-5-ethoxy isomer is formed, is governed by the relative reactivity of the two carbonyl groups and the reaction conditions.

[3+2] Cycloaddition Reactions with Nitrile Oxides and Alkynes/Alkenes

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and highly regioselective method for constructing five-membered heterocyclic rings, including isoxazoles. wikipedia.org This reaction involves a 1,3-dipole, in this case, a nitrile oxide, and a dipolarophile, typically an alkyne or an alkene. wikipedia.orgnih.gov When an alkyne is used as the dipolarophile, an isoxazole is formed directly. wikipedia.org

For the synthesis of the 3-ethoxy-5-methylisoxazole precursor, this strategy would involve the reaction between ethoxyacetonitrile oxide (as the 1,3-dipole) and propyne (B1212725) (as the dipolarophile). The nitrile oxide can be generated in situ from the corresponding hydroximoyl chloride (e.g., ethyl 2-chloro-2-(hydroxyimino)acetate) by treatment with a base. nih.gov This method generally offers excellent control over the regiochemistry, reliably producing the 3,5-disubstituted isoxazole. rsc.orgnih.gov Various protocols have been developed to optimize this reaction, including the use of hypervalent iodine reagents to generate the nitrile oxide under mild conditions and mechanochemical (ball-milling) approaches to achieve solvent-free synthesis. nih.govrsc.orgresearchgate.net

Table 1: Comparison of General Isoxazole Ring Formation Methodologies

| Methodology | Reactants | Key Features | Adaptability for 3-ethoxy-5-methylisoxazole |

| Condensation Reaction | 1,3-Dicarbonyl Compound + Hydroxylamine | Classical method, readily available starting materials. | Requires ethyl 3-oxopentanoate or equivalent; potential for regioisomeric mixtures. |

| [3+2] Cycloaddition | Nitrile Oxide + Alkyne | High regioselectivity, mild reaction conditions often possible. nih.govmdpi.com | Requires ethoxyacetonitrile oxide and propyne; offers precise control over substituent placement. |

Regioselective Functionalization Techniques for this compound Synthesis

Once the 3-ethoxy-5-methylisoxazole core is assembled, the final step is the introduction of a bromine atom at the C4 position. The isoxazole ring is known to undergo electrophilic aromatic substitution, with the C4 position being the most susceptible to such reactions. reddit.com

Halogenation at the C4 Position of the Isoxazole Ring System

Direct halogenation of the pre-formed isoxazole ring is the most straightforward approach to introduce the bromine atom. This relies on the nucleophilic character of the C4 carbon.

The direct bromination of 3-ethoxy-5-methylisoxazole can be achieved using molecular bromine (Br₂) as the electrophilic bromine source. The reaction is typically carried out in an inert, non-polar solvent like carbon tetrachloride (CCl₄) to dissolve the reactants without participating in the reaction. The mechanism involves the electrophilic attack of bromine at the electron-rich C4 position of the isoxazole ring, followed by the loss of a proton to restore aromaticity, yielding this compound. Alternative brominating agents such as N-Bromosuccinimide (NBS) can also be employed, often in the presence of a radical initiator or under photochemical conditions, though for aromatic bromination, polar solvents are typically used.

Besides direct bromination, other halogenation techniques can be employed, and some methods allow for the direct synthesis of 4-haloisoxazoles. An effective strategy is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.org In this approach, treatment of an appropriately substituted alkynone oxime with an electrophilic halogen source like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) induces a cyclization that directly incorporates the halogen atom at the C4 position. organic-chemistry.orgnih.gov This method provides 4-halo-3,5-disubstituted isoxazoles in good to excellent yields under mild conditions. organic-chemistry.org

For iodination specifically, reagents such as N-iodosuccinimide (NIS) in an acidic medium like trifluoroacetic acid have proven effective for the selective iodination of the C4 position on pre-formed isoxazole rings. mdpi.comgoogle.com Palladium-catalyzed C4-iodination has also been reported as a viable method. researchgate.net These alternative methods highlight the versatility of synthetic approaches to functionalize the isoxazole core at the desired position.

Table 2: Selected Methods for Halogenation of Isoxazole Systems

| Method | Reagent(s) | Position Halogenated | Substrate Type | Reference |

| Electrophilic Cyclization | ICl, I₂, Br₂ | C4 | 2-Alkyn-1-one O-methyl oximes | organic-chemistry.org |

| Direct Iodination | N-Iodosuccinimide (NIS), TFA | C4 | Pre-formed isoxazoles | mdpi.com |

| Catalytic Iodination | Pd(II) catalyst, I₂ | C4 | 3,5-disubstituted isoxazoles | researchgate.net |

2 Alkoxy and Methyl Group Introduction at C3 and C5 Positions

The synthesis of isoxazoles with specific substitution patterns, such as this compound, requires precise strategies for the introduction of functional groups at the C3, C4, and C5 positions of the heterocyclic ring. The incorporation of the ethoxy group at the C3 position and the methyl group at the C5 position is foundational to the construction of the target molecule's core structure.

1 Strategies for Ethoxy Group Incorporation at C3

The introduction of an alkoxy group, such as ethoxy, at the C3 position of the isoxazole ring is commonly achieved through the O-alkylation of a 3-hydroxyisoxazole (also known as a 3-isoxazolol) precursor. This two-step approach involves the initial formation of the 3-hydroxyisoxazole ring, followed by its etherification.

A widely utilized strategy for synthesizing the 3-hydroxyisoxazole scaffold is the cyclocondensation reaction of a β-keto ester with hydroxylamine. researchgate.net The reaction of an ethyl acetoacetate (B1235776) derivative with hydroxylamine, for example, can lead to the formation of the corresponding 3-hydroxyisoxazole. However, a significant challenge in this synthesis is controlling the regioselectivity, as the hydroxylamine can attack either of the carbonyl groups, potentially leading to the formation of an isomeric 5-isoxazolone. researchgate.net Careful control of reaction parameters such as pH and temperature is crucial to favor the desired 3-hydroxyisoxazole product. researchgate.net

Once the 3-hydroxyisoxazole is obtained, the ethoxy group can be introduced via a standard Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., potassium carbonate, sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent like ethyl iodide or ethyl bromide.

A modified procedure for the preparation of a related 3-methoxyisoxazole derivative involved treating methyl 3-hydroxyisoxazole-5-carboxylate with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF). nih.gov This methodology can be directly adapted for the synthesis of 3-ethoxy derivatives by substituting the methylating agent with an appropriate ethylating agent.

| Precursor | Reagents | Product | Key Feature |

| β-Keto ester | 1. Hydroxylamine (NH₂OH) 2. Base (e.g., K₂CO₃), Ethylating agent (e.g., C₂H₅I) | 3-Ethoxyisoxazole | Two-step process: cyclization followed by O-alkylation. |

| 3-Hydroxyisoxazole | Base (e.g., K₂CO₃), Ethylating agent (e.g., C₂H₅I) | 3-Ethoxyisoxazole | Direct etherification of the pre-formed isoxazolol ring. |

2 Strategies for Methyl Group Incorporation at C5

The methyl group at the C5 position of the isoxazole ring is typically incorporated by selecting a starting material that already contains the required methyl ketone moiety. The most common and classical approach is the Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov

To introduce a methyl group specifically at the C5 position, a β-dicarbonyl compound with a terminal methyl ketone group is used. For instance, acetylacetone (B45752) or its derivatives react with hydroxylamine hydrochloride to yield 3,5-dimethylisoxazole (B1293586). To synthesize a 3-ethoxy-5-methylisoxazole precursor, a β-keto ester such as ethyl 3-oxobutanoate (ethyl acetoacetate) would be a suitable starting material. The reaction with hydroxylamine would lead to the formation of the 5-methyl-3-hydroxyisoxazole ring, which can then be ethoxylated as described previously.

Alternative modern methods have also been developed. For instance, a palladium-catalyzed synthesis of 5-methylisoxazoles has been reported, proceeding via an oxime-directed functionalization of unactivated olefins. acs.org This method involves a mechanistic pathway where a carbopalladium intermediate undergoes β-hydride elimination, ultimately leading to the 5-methylisoxazole (B1293550) structure. acs.org While powerful, this approach may be more complex than classical condensation methods for simple substrates.

The reactivity of the C5 methyl group is also a key aspect of isoxazole chemistry. Studies have shown that the protons of a C5 methyl group are more acidic and reactive than those of a C3 methyl group. clockss.org This allows for regioselective substitution reactions at the C5 methyl position with various electrophiles in the presence of a base, enabling further functionalization if needed. clockss.org

| Starting Material | Reagent | Product | Method |

| β-Dicarbonyl (with terminal methyl ketone) | Hydroxylamine (NH₂OH) | 5-Methylisoxazole | Classical Cyclocondensation (Claisen Synthesis) |

| Unactivated Olefin / Oxime | Palladium Catalyst | 5-Methylisoxazole | Palladium-Catalyzed Olefin Functionalization acs.org |

3 Control of Regioselectivity in Substituted Isoxazole Synthesis

The synthesis of specifically substituted isoxazoles, such as 3,5-disubstituted or 3,4,5-trisubstituted derivatives, is often complicated by a lack of regioselectivity. Two primary synthetic routes, the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, can produce mixtures of regioisomers. nih.govbeilstein-journals.org Consequently, significant research has focused on developing methodologies to control the reaction outcome.

In the cyclocondensation of unsymmetrical β-dicarbonyls with hydroxylamine, the regiochemical outcome depends on which carbonyl group undergoes initial nucleophilic attack by the nitrogen atom of hydroxylamine. Methodologies to control this have been developed by varying reaction conditions and modifying the substrate. nih.gov For instance, the use of β-enamino diketones as precursors allows for regioselective synthesis by manipulating the reaction conditions, such as the choice of solvent and the presence and amount of a Lewis acid like BF₃·OEt₂. nih.gov

In 1,3-dipolar cycloaddition reactions, the regioselectivity is governed by the electronic and steric properties of both the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile). nih.gov Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer by analyzing the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.govresearchgate.net

Recent strategies have demonstrated exceptional control over regioselectivity:

Catalyst Control : The choice of catalyst, or the absence thereof, can completely reverse the regioselectivity of a reaction. In the [3+2] cycloaddition of nitrile oxides with B-ethynyl-1,2-azaborines, the 5-substituted isoxazole is favored in the absence of a catalyst, while a ruthenium catalyst directs the reaction to yield the 4-substituted regioisomer. rsc.orgrsc.org Similarly, copper catalysts can improve regioselectivity in reactions with terminal alkynes, though they typically only produce 3,5-disubstituted products. beilstein-journals.orgnih.gov

Substrate Control : Modifying the dipolarophile can enforce a specific regiochemical outcome. The use of a dipolarophile with a good leaving group, such as diethyl-1-bromovinyl phosphonate, has been shown to lead regiospecifically to 3,5-disubstituted isoxazoles. nih.gov

Steric Hindrance : Steric effects can also play a decisive role in directing the approach of the reacting species, thereby controlling the regioselectivity of the cycloaddition. researchgate.net

| Method | Controlling Factor | Outcome | Reference |

| Cyclocondensation | Reaction Conditions (Solvent, Lewis Acid) | Selective formation of one regioisomer over another. | nih.gov |

| 1,3-Dipolar Cycloaddition | Catalyst (e.g., Ruthenium vs. no catalyst) | Divergent synthesis of different regioisomers (e.g., 4- vs. 5-substituted). | rsc.orgrsc.org |

| 1,3-Dipolar Cycloaddition | Nature of Dipolarophile (e.g., presence of a leaving group) | Regiospecific formation of a single isomer. | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-3-ethoxy-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO2/c1-3-9-6-5(7)4(2)10-8-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGNIHJIFAZCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC(=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30667241 | |

| Record name | 4-Bromo-3-ethoxy-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30667241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169310-98-9 | |

| Record name | 4-Bromo-3-ethoxy-5-methylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169310-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-ethoxy-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30667241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation of 4 Bromo 3 Ethoxy 5 Methylisoxazole in Advanced Organic Synthesis

Reactions Involving the Bromine Moiety at C4

The bromine atom at the C4 position of 4-bromo-3-ethoxy-5-methylisoxazole imparts a unique reactivity to the molecule, making it a valuable precursor in organic synthesis. This electrophilic bromine and the nucleophilic sites on the isoxazole (B147169) ring allow for a variety of chemical transformations. cymitquimica.com

Nucleophilic Substitution Reactions at C4

While direct nucleophilic substitution at an sp²-hybridized carbon, such as C4 of the isoxazole ring, is generally challenging, the electron-withdrawing nature of the isoxazole ring can facilitate such reactions under specific conditions. However, more commonly, transformations at the C4 position are achieved through metal-catalyzed cross-coupling reactions or via organometallic intermediates.

Cross-Coupling Reactions Utilizing the C-Br Bond

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C4 position of the isoxazole ring. These reactions offer a versatile and efficient means to introduce a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-bromoisoxazole (B1274380) with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For instance, the Suzuki-Miyaura coupling of this compound with phenylboronic acid, catalyzed by Pd(PPh₃)₂Cl₂, yields 3-ethoxy-5-methyl-4-phenylisoxazole. nih.gov However, the reaction with the 4-bromo derivative can sometimes be incomplete. nih.gov The use of 4-iodoisoxazole (B1321973) precursors often leads to higher yields in Suzuki-Miyaura reactions compared to their bromo counterparts, which may necessitate higher catalyst loading and longer reaction times.

Heck Reaction: The Heck reaction allows for the formation of carbon-carbon bonds by coupling the 4-bromoisoxazole with an alkene in the presence of a palladium catalyst and a base. This method has been successfully employed to synthesize 4-vinylic substituted 3-ethoxy-5-methylisoxazoles. researchgate.net

Sonogashira Coupling: This coupling reaction enables the introduction of an alkynyl group at the C4 position. It involves the reaction of the 4-bromoisoxazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netrsc.org This method has been utilized to synthesize various 4-alkynylisoxazoles. rsc.org

Stille Coupling: The Stille reaction provides another avenue for carbon-carbon bond formation by coupling the 4-bromoisoxazole with an organotin reagent in the presence of a palladium catalyst. This has been used to prepare 4-aryl substituted isoxazoles. researchgate.net

Table 1: Examples of Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reactants | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound, Phenylboronic acid | Pd(PPh₃)₂Cl₂ | 3-Ethoxy-5-methyl-4-phenylisoxazole | Incomplete reaction | nih.gov |

| Heck Reaction | 3-Ethoxy-4-iodo-5-methylisoxazole, Alkenes | Pd(PPh₃)₂Cl₂ | 4-Vinylic-3-ethoxy-5-methylisoxazoles | 58-98% | researchgate.net |

| Sonogashira Coupling | 3-Trifluoromethyl-5-phenyl-4-iodoisoxazoles, Phenylacetylene | Pd(PPh₃)₂Cl₂ | 4-Alkynylisoxazole derivative | 80% | rsc.org |

| Stille Coupling | 3-Ethoxy-4-iodo-5-methylisoxazole, Aryltin reagents | Pd(PPh₃)₂Cl₂ | 4-Aryl-3-ethoxy-5-methylisoxazoles | 49-96% | researchgate.net |

Cross-coupling reactions are also instrumental in forming bonds between the C4 carbon and heteroatoms like nitrogen, oxygen, and sulfur, though specific examples directly involving this compound are less commonly reported in the provided search results. The Buchwald-Hartwig amination, for instance, is a widely used palladium-catalyzed reaction for forming carbon-nitrogen bonds with aryl halides.

Halogen-Lithium Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-lithium exchange is a powerful method for converting the C-Br bond into a C-Li bond, creating a highly reactive organolithium intermediate. wikipedia.org This reaction is typically carried out at low temperatures using an organolithium reagent such as n-butyllithium or tert-butyllithium. wikipedia.orgnih.gov The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting 4-lithiated isoxazole is a potent nucleophile that can react with a wide variety of electrophiles, allowing for the introduction of diverse functional groups. researchgate.net For instance, the lithiated species can be quenched with aldehydes, ketones, or other electrophiles to yield the corresponding 4-substituted isoxazoles. researchgate.net A combination of i-PrMgCl and n-BuLi has been developed to perform halogen-metal exchange under non-cryogenic conditions, which can be advantageous. nih.govnih.gov

Grignard Reagent Formation and Reactions

The C-Br bond in this compound can be converted into a Grignard reagent (an organomagnesium halide) by reacting it with magnesium metal. sigmaaldrich.com This transformation is typically performed in an anhydrous ether solvent. sigmaaldrich.com The resulting 3-ethoxy-5-methylisoxazol-4-ylmagnesium bromide is a strong nucleophile and base. sigmaaldrich.com This Grignard reagent can then participate in a variety of reactions. For example, it can react with aldehydes or ketones to form secondary or tertiary alcohols, respectively. researchgate.net It can also be used in cross-coupling reactions, sometimes after transmetalation with other metals like zinc. researchgate.net

Reactions at the Isoxazole Ring System

The isoxazole ring can undergo a variety of transformations, including ring-opening reactions, intramolecular cyclizations, and cycloadditions, often triggered by thermal, photochemical, or catalytic conditions.

The cleavage of the N-O bond in the isoxazole ring is a synthetically valuable transformation, as it can lead to the formation of diverse acyclic and heterocyclic structures. researchgate.net This process can be initiated by various means, including reduction, basic conditions, or transition metal catalysis. researchgate.netresearchgate.net

Reductive cleavage, often employing reagents like Fe/NH₄Cl, can open the isoxazole ring to form intermediates that can then undergo further reactions. researchgate.net For instance, a general strategy involves the ring opening of an isoxazole precursor followed by a ring-closing cascade to yield functionalized pyrroles or isoquinolines. researchgate.net The outcome of these transformations is highly dependent on the substituents present on the isoxazole ring. researchgate.net While specific studies on this compound are not prevalent, the general mechanism suggests that reduction would lead to an enaminone-type intermediate. The presence of the C4-bromo substituent would likely influence the subsequent cyclization pathways.

Base-promoted ring opening is another common reactivity pathway for isoxazoles. researchgate.net Strong bases can induce cleavage of the N-O bond, leading to various rearranged products. researchgate.net For example, the Boulton–Katritzky rearrangement describes the transformation of certain isoxazole derivatives into other heterocyclic systems under basic conditions. beilstein-journals.orgnih.gov

| Reaction Type | Reagents/Conditions | Resulting Structures | Key Feature |

| Reductive Ring Opening | Fe/NH₄Cl | Pyrroles, Isoquinolines | Ring-opening-ring-closing cascade. researchgate.net |

| Base-Promoted Rearrangement | Base (e.g., K₂CO₃) | Triazoles, other heterocycles | Boulton–Katritzky rearrangement. beilstein-journals.orgnih.gov |

Substituents on the isoxazole ring can participate in intramolecular reactions, leading to the formation of fused heterocyclic systems. These reactions are often facilitated by transition metal catalysts or steric factors.

Gold(I) catalysts have been shown to be effective in promoting intramolecular electrophilic aromatic substitution (SEAr) reactions at the C5 position of isoxazoles, leading to the synthesis of isoxazole-containing fused heterocycles like isoxazolopyridines and isoxazolopyrans. acs.org While this reactivity is documented for the C5 position, it highlights the potential for intramolecular cyclizations involving substituents at various positions of the isoxazole ring.

Furthermore, intramolecular nucleophilic substitution can occur, particularly when facilitated by steric repulsion between substituents. mdpi.comnih.gov For example, the synthesis of fused isoxazoles can be achieved through the intramolecular nucleophilic substitution of a dimethylamino group, a process significantly aided by the presence of bulky adjacent substituents. mdpi.comnih.gov In the case of this compound, suitably functionalized side chains attached to the methyl or ethoxy groups could potentially undergo intramolecular cyclization onto the isoxazole ring or vice versa. The development of catalytic intramolecular oxidative cycloaddition of aldoximes using hypervalent iodine species also provides a reliable method for synthesizing fused isoxazoles. mdpi.com

| Catalyst/Promoter | Reaction Type | Product Type | Reference |

| Gold(I) Chloride | Intramolecular SEAr | Fused Heterocycles (e.g., Isoxazolopyridines) | acs.org |

| Hypervalent Iodine(III) | Intramolecular Oxidative Cycloaddition | Fused Isoxazoles/Isoxazolines | mdpi.com |

| Steric Hindrance | Intramolecular Nucleophilic Substitution | Fused Isoxazoles | mdpi.comnih.gov |

The isoxazole ring itself can act as a dipolarophile in intramolecular cycloaddition reactions. For instance, isoxazolyl-substituted hydrazonoyl chlorides can undergo a sequential intramolecular nitrilimine cycloaddition upon treatment with a base to yield tetracyclic pyrazolidine (B1218672) derivatives. researchgate.net

The synthesis of isoxazoles often involves a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. researchgate.netnih.gov This highlights the reverse potential, where the isoxazole ring could participate in cycloaddition or retro-cycloaddition reactions under appropriate thermal or photochemical conditions. The use of 1,1-disubstituted bromoalkenes as alkyne synthons allows for the direct and regioselective synthesis of isoxazoles, including those with a bromo substituent, through 1,3-dipolar cycloaddition. nih.gov

Isoxazoles are known to undergo photochemical rearrangements, typically yielding oxazoles upon irradiation with UV light (200–330 nm). nih.govacs.org This photoisomerization is a versatile method for heterocyclic transposition and is believed to proceed through the homolysis of the O–N bond, forming a key acyl azirine intermediate. nih.gov Recent studies have utilized continuous flow reactor technology to make this process scalable for producing a variety of oxazoles. nih.gov

In some cases, the photochemical rearrangement of trisubstituted isoxazoles can lead to the formation of highly reactive ketenimine species, which can be isolated and used for further transformations, such as conversion into pharmaceutically relevant pyrazoles. nih.gov The specific substitution pattern on the isoxazole ring can influence the outcome of the photoreaction. researchgate.netnih.gov For example, the presence of a bulky group at the C3 or C5 position can favor a ring-opening pathway over isomerization. researchgate.net

| Reaction Condition | Key Intermediate | Common Product | Reference |

| UV Irradiation (200-330 nm) | Acyl Azirine | Oxazole | nih.gov |

| UV Irradiation (Flow Reactor) | Ketenimine | Ketenimine, Pyrazole (B372694) | nih.gov |

Reactivity of the Ethoxy Group at C3

The ethoxy group at the C3 position is a significant modulator of the isoxazole ring's reactivity and can itself be a site of chemical transformation. The synthesis of 3-ethoxyisoxazoles can be achieved from β-oxo thionoesters and hydroxylamine (B1172632) hydrochloride. oup.comoup.com The ethoxy group is generally stable but can be involved in reactions under specific conditions.

In the context of nucleophilic substitution, studies on related 5-nitroisoxazoles have shown that the presence of an ethoxy group can be a byproduct when reactions are carried out in ethanol, indicating that nucleophilic displacement of a leaving group at C5 by ethoxide can occur. nih.gov While the bromo group at C4 in this compound is the most likely site for nucleophilic attack, the reactivity of the C3-ethoxy group in substitution reactions is less explored. However, in reactions involving organolithium reagents, the primary reaction is often deprotonation of the C5-methyl group rather than interaction with the C3-ethoxy group. nih.gov

Reactivity of the Methyl Group at C5

The methyl group at the C5 position of the isoxazole ring exhibits notable reactivity, particularly in deprotonation reactions. The inductive effect of the ring oxygen and nitrogen atoms increases the acidity of the protons on the C5-methyl group. cdnsciencepub.com

Treatment of 3-substituted-5-methylisoxazoles with strong bases like n-butyllithium results in lateral lithiation, forming a C5-lithiomethyl derivative. cdnsciencepub.com This lithiated intermediate is a powerful nucleophile and can react with various electrophiles, such as carbon dioxide, to introduce new functional groups. For example, 3,5-dimethylisoxazole (B1293586) and 3-phenyl-5-methylisoxazole are readily lithiated at the C5-methyl group, and subsequent reaction with CO₂ yields the corresponding isoxazole-5-acetic acid derivatives. cdnsciencepub.com This established reactivity strongly suggests that this compound would undergo similar deprotonation at the C5-methyl group upon treatment with a strong base, providing a versatile handle for further synthetic modifications. nih.govcdnsciencepub.com

It is important to note that the substituent at the C3 position can influence the site of lithiation. For instance, 3-methoxy-5-methylisoxazole (B168367) reacts with butyllithium (B86547) to give a mixture of the C5-lithiomethyl product and the C4-lithio product, where the base abstracts a proton directly from the ring. cdnsciencepub.com The presence of the electron-donating ethoxy group and the bromo group in this compound would likely influence the regioselectivity of such a deprotonation reaction.

| Reagent | Reaction Type | Intermediate | Subsequent Reaction |

| n-Butyllithium | Lateral Lithiation | C5-Lithiomethylisoxazole | Reaction with electrophiles (e.g., CO₂). cdnsciencepub.com |

Deprotonation and Subsequent Functionalization

While direct deprotonation at the C-4 position is not the primary method of functionalization due to the presence of the bromine atom, this position is exceptionally amenable to metal-halogen exchange and subsequent reactions with a wide array of electrophiles. This approach effectively generates a nucleophilic carbon at the C-4 position, opening the door to extensive derivatization.

One of the most effective strategies involves the formation of a Grignard reagent. The reaction of this compound with isopropylmagnesium bromide facilitates a bromine-magnesium exchange, yielding the key intermediate, 3-ethoxy-5-methylisoxazol-4-ylmagnesium bromide. researchgate.net This organometallic species readily reacts with various electrophiles. For instance, treatment with benzaldehyde (B42025) produces the corresponding secondary alcohol, 4-[hydroxy(phenyl)methyl]-3-ethoxy-5-methylisoxazole, while reaction with benzoyl chloride affords 4-benzoyl-3-ethoxy-5-methylisoxazole. researchgate.net

Furthermore, this Grignard intermediate can undergo transmetallation with zinc chloride (ZnCl₂) to form an organozinc reagent. This species can then participate in palladium-catalyzed Negishi-type coupling reactions. An example is the reaction with 4-iodotoluene, catalyzed by Pd(PPh₃)₂Cl₂, which results in the formation of 3-ethoxy-5-methyl-4-(4-methylphenyl)isoxazole in high yield. researchgate.net

In addition to Grignard-based chemistry, palladium-catalyzed cross-coupling reactions directly utilize the C-4 bromine atom. The Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction, has been successfully applied to this compound. nih.gov Catalyzed by a palladium complex such as Pd(PPh₃)₂Cl₂, the compound couples with arylboronic acids, like phenylboronic acid, to furnish 4-aryl-substituted isoxazoles. nih.gov These reactions highlight the utility of the bromo-substituent as a versatile handle for introducing complex carbon frameworks at the C-4 position of the isoxazole ring.

Table 1: Functionalization at the C-4 Position of this compound

| Reaction Type | Reagents | Electrophile/Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Grignard Reaction | 1. i-PrMgCl 2. Benzaldehyde | Benzaldehyde | 4-[Hydroxy(phenyl)methyl]-3-ethoxy-5-methylisoxazole | - | researchgate.net |

| Grignard Reaction | 1. i-PrMgCl 2. Benzoyl chloride | Benzoyl chloride | 4-Benzoyl-3-ethoxy-5-methylisoxazole | - | researchgate.net |

| Negishi Coupling | 1. i-PrMgCl 2. ZnCl₂ 3. Pd(PPh₃)₂Cl₂ | 4-Iodotoluene | 3-Ethoxy-5-methyl-4-(4-methylphenyl)isoxazole | 80% | researchgate.net |

Reactions of the Methyl Group for Derivatization

The methyl group at the C-5 position of the isoxazole ring is activated by the adjacent heterocyclic system, making its protons acidic enough to be removed by strong bases. clockss.org This "active" methyl group serves as a nucleophilic handle for a variety of derivatization reactions, allowing for the extension of the carbon chain and the introduction of new functional groups.

The selectivity of metallation at the C-5 methyl group is highly dependent on the base used. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) have been shown to specifically deprotonate the C-5 methyl group of substituted isoxazoles, generating a lithiated intermediate. rsc.org This intermediate can then be quenched with various electrophiles. Similarly, bases such as sodium amide (NaNH₂) can be used to generate a carbanion on the C-5 methyl group, which can then react with electrophiles like carbonyl compounds. clockss.org For example, treatment of a 3,5-dimethylisoxazole with sodium amide followed by a benzoic ester leads to acylation at the C-5 methyl group. clockss.org Another example involves the deprotonation of a 5-methylisoxazole (B1293550) with sodium methoxide (B1231860) (NaOMe), followed by alkylation. ethz.ch

Beyond direct deprotonation and reaction, the methyl group can undergo a two-step functionalization sequence. An initial radical halogenation can convert the methyl group into a bromomethyl group. This transformation creates an electrophilic center that is susceptible to nucleophilic substitution. This strategy has been employed in the synthesis of 5-fluoromethylisoxazoles, where a 5-bromomethyl derivative is treated with a fluoride (B91410) source. nih.gov The aminomethylation of substrates with active hydrogen atoms, known as the Mannich reaction, represents another potential pathway for derivatization, although specific examples for this compound are not detailed in the reviewed literature. nih.gov

Table 2: Representative Derivatization Reactions of the C-5 Methyl Group on Isoxazole Scaffolds

| Reaction Type | Base/Reagent | Electrophile | General Product Type | Reference |

|---|---|---|---|---|

| Deprotonation/Alkylation | Lithium Diisopropylamide (LDA) | Alkyl Halides | 5-Alkylisoxazole | rsc.org |

| Deprotonation/Acylation | Sodium Amide (NaNH₂) | Esters (e.g., Benzoic ester) | 5-Acylmethylisoxazole | clockss.org |

| Deprotonation/Alkylation | Sodium Methoxide (NaOMe) | Alkyl Bromides | 5-Alkylisoxazole | ethz.ch |

Advanced Applications of 4 Bromo 3 Ethoxy 5 Methylisoxazole As a Building Block in Complex Molecule Synthesis

Synthesis of Diverse Isoxazole (B147169) Derivatives with Tuned Properties

The inherent reactivity of the functional groups on the 4-bromo-3-ethoxy-5-methylisoxazole ring allows for its elaboration into a wide array of more complex isoxazole derivatives. The bromine atom at the C4 position is particularly significant, as it provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds.

The C4-bromo substituent is primed for use in various palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This enables the introduction of a diverse range of substituents at this position, effectively transforming the starting material into more complex, multi-substituted isoxazoles. A Chinese patent describes a synthesis where this compound is reacted with a boronic acid derivative in a Suzuki coupling reaction. google.com The reaction, catalyzed by a palladium complex, specifically 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride, successfully creates a new carbon-carbon bond at the C4 position. google.com

This type of transformation is broadly applicable, allowing for the synthesis of a library of compounds from a single, readily available starting material. The ethoxy and methyl groups can also be modified, although they are generally less reactive than the bromo group, providing a hierarchical approach to functionalization.

Table 1: Potential Cross-Coupling Reactions at the C4-Position

| Reaction Name | Reactant Partner | Introduced Group | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Aryl, Heteroaryl, Alkyl | Synthesis of bi-aryl structures for medicinal chemistry |

| Sonogashira Coupling | Terminal alkyne | Alkynyl | Creation of rigid scaffolds, linking units |

| Heck Coupling | Alkene | Alkenyl | Introduction of vinyl groups for further functionalization |

| Buchwald-Hartwig Amination | Amine | Amino (NRR') | Installation of nitrogen-containing groups, common in bioactive molecules |

| Stille Coupling | Organotin compound | Aryl, Vinyl | Alternative method for C-C bond formation |

This table represents chemically plausible transformations based on the known reactivity of 4-bromoisoxazoles. The Suzuki coupling has been specifically documented for this compound. google.com

While direct literature examples starting from this compound to form fused systems are not widely documented, its structure lends itself to such applications through multi-step synthetic sequences. A general strategy would involve an initial cross-coupling reaction at the C4-position to introduce a substituent containing a reactive functional group. This new group could then be induced to react with one of the existing substituents on the isoxazole ring, such as the C5-methyl group, to form a new, fused ring.

For instance, after a Suzuki coupling to add an ortho-functionalized aryl group, a subsequent intramolecular cyclization could lead to the formation of complex polycyclic systems, such as isoxazoloquinolines or other fused heterocyclic structures. These fused systems are of significant interest in drug discovery due to their rigid conformations and novel chemical space.

Precursor in the Synthesis of Pharmacologically Active Compounds

The isoxazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to act as a bioisostere for other functional groups, participate in hydrogen bonding, and orient substituents in a defined three-dimensional space makes it highly valuable.

This compound serves as an ideal starting point for drug discovery campaigns. The three distinct substituents—bromo, ethoxy, and methyl—provide vectors for chemical modification, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) of a compound series.

The key advantages of using this building block include:

Modularity: The C4-bromo position can be used to explore a wide range of substituents by leveraging robust cross-coupling chemistry. google.com

Tunability: The C3-ethoxy group can influence the electronic properties and metabolic stability of the molecule.

Defined Geometry: The isoxazole ring rigidly holds the substituents, reducing conformational flexibility and often leading to higher binding affinity with biological targets.

Chemical suppliers that specialize in building blocks for pharmaceutical research list this compound as a key intermediate, highlighting its role in accessing novel heterocyclic compounds for drug discovery programs. chemicalregister.combuyersguidechem.com

While this compound is a versatile building block, its direct application as a named precursor in the documented synthesis of a specific, late-stage drug candidate is not prominently reported in publicly available literature. However, its utility is demonstrated in patent literature for the synthesis of novel compounds intended for biological screening. For example, it has been used to synthesize 1-cyclohexyl-2-phenylamino benzimidazole (B57391) derivatives that were investigated as inhibitors of mitochondrial dehydrogenase (MDH1) for cancer therapy. google.com In this synthesis, the isoxazole moiety is coupled to a benzimidazole core, showcasing its role in creating complex molecules for targeted therapeutic applications. google.com

Application in Material Science Research

The application of this compound in material science is not well-documented in the scientific literature. While heterocyclic compounds, including isoxazoles, can be incorporated into polymers, liquid crystals, or organic electronics, the research focus for this particular molecule has been overwhelmingly in the domain of synthetic and medicinal chemistry. Its commercial availability is primarily targeted towards pharmaceutical and fine chemical synthesis. buyersguidechem.comcymitquimica.com

Applications in Agrochemical Research

The isoxazole scaffold is a significant heterocyclic motif in the development of agrochemicals due to its diverse biological activities. nih.gov Derivatives of isoxazole have been shown to possess notable herbicidal and fungicidal properties, making them attractive targets for synthesis in crop protection chemistry. nih.govgoogle.com The subject of this article, this compound, serves as a key intermediate in the synthesis of more complex molecules designed for agrochemical applications. researchgate.netbldpharm.com Its unique substitution pattern, featuring a reactive bromine atom, an ethoxy group, and a methyl group on the isoxazole ring, provides a versatile platform for structural elaboration. cymitquimica.com

Research in the agrochemical field has demonstrated the utility of bromo-isoxazole derivatives in the creation of potent herbicidal agents. The bromine atom at the 4-position is a particularly useful functional group, enabling a variety of cross-coupling reactions or nucleophilic substitutions to build more complex molecular architectures.

A notable example from patent literature describes the synthesis of pyrrolone-based herbicides from bromo-isoxazole precursors. google.com In one instance, a similar compound, 4-bromo-5-tert-butyl-isoxazol-3-amine, is utilized as a starting material to synthesize 1-(4-bromo-5-tert-butyl-isoxazol-3-yl)-4-chloro-2-hydroxy-3-methyl-2H-pyrrol-5-one, a compound designed for its herbicidal properties. google.com This synthesis highlights the role of the bromo-isoxazole moiety as a foundational element for constructing highly functionalized herbicidal molecules.

Furthermore, Chinese patent literature reveals the use of 4-bromo-aniline derivatives bearing an isoxazole substituent as crucial intermediates in the preparation of active compounds for crop protection. google.com For example, compounds such as 4-bromo-2-(5-methyl-isoxazole-3-yl)-3-phenetidine are synthesized as precursors to herbicidally active molecules. google.com This underscores the strategic importance of incorporating the bromo-isoxazole structure into potential herbicide candidates.

The broader class of pyrazole (B372694) derivatives, which share some structural similarities with isoxazoles, also includes compounds with significant herbicidal activity. Research on compounds like 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, which has potential herbicidal applications, further illustrates the value of halogenated heterocyclic compounds in agrochemical design. researchgate.net

The following table summarizes key findings from research on related bromo-isoxazole derivatives in an agrochemical context:

| Starting Material/Intermediate | Synthesized Compound Class | Application | Research Focus |

| 4-bromo-5-tert-butyl-isoxazol-3-amine | Pyrrolone derivatives | Herbicide | Synthesis of 1-(4-bromo-5-tert-butyl-isoxazol-3-yl)-4-chloro-2-hydroxy-3-methyl-2H-pyrrol-5-one. google.com |

| 4-bromo-aniline derivatives with isoxazole substituent | Isoxazoline-3-yl-acyl benzene | Herbicide | Use as intermediates for weeding active compounds. google.com |

| 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Pyrazole derivative | Potential Herbicide | Investigation of a novel compound with potential high herbicidal activity. researchgate.net |

While specific efficacy data for herbicides derived directly from this compound is not publicly detailed, the documented use of structurally similar compounds in the synthesis of patented herbicides strongly supports its role as a valuable building block in agrochemical research and development. The reactivity of the bromine atom combined with the inherent biological potential of the isoxazole ring makes it a compound of significant interest for the discovery of new crop protection agents.

Spectroscopic and Analytical Characterization of 4 Bromo 3 Ethoxy 5 Methylisoxazole and Its Derivatives Excluding Basic Identification Data

Advanced Spectroscopic Techniques for Structural Elucidation of Complex Isoxazole (B147169) Frameworks

The structural confirmation of isoxazole derivatives, including 4-bromo-3-ethoxy-5-methylisoxazole, relies on a suite of advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, are fundamental in determining the molecular structure. ipb.ptbenthamdirect.comresearchgate.net For instance, in related isoxazole structures, the chemical shifts in 1H NMR spectra can reveal the positions of substituents. sciarena.com The protons of the ethoxy group would be expected to show a characteristic triplet and quartet pattern, while the methyl group would appear as a singlet.

Infrared (IR) spectroscopy is another vital tool, used to identify functional groups within the molecule. benthamdirect.comresearchgate.net Characteristic absorption bands would confirm the presence of the C-Br bond, the C-O-C ether linkage, and the C=N bond of the isoxazole ring.

For more complex isoxazole frameworks, two-dimensional NMR techniques are employed to establish detailed connectivity and spatial relationships between atoms. ipb.pt X-ray crystallography offers the most definitive structural elucidation by providing a three-dimensional map of the molecule, as demonstrated in the study of a related bromo-isoxazole derivative. researchgate.net

Below is a table summarizing typical spectroscopic data for related isoxazole derivatives, which can be used to infer the expected values for this compound.

| Spectroscopic Technique | Observed Feature | Typical Chemical Shift/Frequency for Isoxazole Derivatives |

| 1H NMR | Methyl Protons (at C5) | δ 2.3-2.5 ppm (singlet) |

| Ethoxy Protons (-OCH2CH3) | δ 1.3-1.5 ppm (triplet), δ 4.2-4.5 ppm (quartet) | |

| Isoxazole Ring Proton (if present) | δ 6.0-8.5 ppm | |

| 13C NMR | Isoxazole Ring Carbons | δ 100-170 ppm |

| Methyl Carbon (at C5) | δ 10-15 ppm | |

| Ethoxy Carbons (-OCH2CH3) | δ 14-16 ppm (CH3), δ 60-70 ppm (OCH2) | |

| IR Spectroscopy | C=N Stretch (isoxazole ring) | 1500-1650 cm-1 |

| C-O-C Stretch (ethoxy group) | 1050-1250 cm-1 | |

| C-Br Stretch | 500-600 cm-1 |

Chromatographic Methods for Purity Assessment and Isolation

The purity of this compound and its derivatives is crucial for their application in further research and synthesis. Chromatographic techniques are the primary methods for both assessing purity and for isolation.

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of reactions and for preliminary purity checks. researchgate.netscholarsresearchlibrary.com The retention factor (Rf) value is a key parameter in TLC. benthamdirect.com

High-Performance Liquid Chromatography (HPLC) is a more quantitative method for determining the purity of isoxazole compounds. Different columns and mobile phases can be optimized to achieve good separation of the desired compound from any impurities or by-products. For example, HPLC has been used for the enantioseparation of certain isoxazole derivatives. sarpublication.com

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile isoxazole derivatives. This technique provides information on both the purity and the identity of the components in a sample.

The following table outlines typical chromatographic conditions used for the analysis of isoxazole derivatives.

| Chromatographic Method | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method |

| TLC | Silica gel G | Toluene:Ethyl acetate:Formaldehyde (4:4:2) | Iodine vapors |

| HPLC | C18 reverse-phase column | Acetonitrile/Water gradient | UV detector |

| GC | Capillary column (e.g., HP-5) | Helium | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Computational Chemistry in Predicting Reactivity and Conformation

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in understanding the properties of isoxazole frameworks. researchgate.netresearchgate.net These methods can predict molecular geometries, electronic properties, and reactivity. ukaazpublications.comchemrxiv.org

For this compound, computational models can be used to:

Predict the most stable conformation: By calculating the energies of different spatial arrangements of the ethoxy group relative to the isoxazole ring.

Determine electronic properties: Such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting reactivity. researchgate.net

Simulate spectroscopic data: Theoretical calculations can predict NMR and IR spectra, which can then be compared with experimental data to confirm the structure. nih.gov

Investigate reaction mechanisms: Computational studies can elucidate the pathways of reactions involving the isoxazole ring, for instance, in cycloaddition reactions. researchgate.net

Machine learning models are also emerging as powerful tools to predict reaction outcomes and properties for isoxazole derivatives based on their structural features. chemrxiv.orgrsc.org

The table below summarizes key computational parameters that can be calculated for isoxazole derivatives.

| Computational Method | Calculated Parameter | Significance |

| DFT (e.g., B3LYP) | Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic transitions. | |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites. | |

| Simulated Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. | |

| Time-Dependent DFT (TD-DFT) | Electronic Transition Energies | Predicts UV-Vis absorption spectra. |

常见问题

Q. Example Protocol :

Dissolve 1 mmol of this compound in dry THF.

Add 1.2 mmol of phenylboronic acid and 5 mol% Pd(PPh₃)₄.

Reflux at 80°C for 12 hours under N₂.

Purify via column chromatography (hexane:EtOAc = 4:1) to isolate the biaryl derivative.

How should researchers address discrepancies in reported melting points or spectral data for this compound across different studies?

Advanced Research Question

Discrepancies often arise from polymorphic forms or impurities. Methodological steps include:

- Recrystallization : Compare melting points after recrystallizing in varying solvents (e.g., ethanol vs. acetone). For example, a compound with mp 72°C in ethanol may show 61–63°C in acetone due to solvate formation .

- Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition events affecting mp.

- Cross-validate spectra : Replicate NMR/HRMS conditions (e.g., solvent, temperature) from conflicting studies. If HRMS data for C₆H₈BrNO₂ shows [M+H]⁺ at 219.0 Da experimentally versus 218.0 Da theoretically, consider isotopic contributions or adducts .

What in vitro assays are suitable for evaluating the biological activity of this compound derivatives, and how should control experiments be designed?

Advanced Research Question

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and vehicle controls (DMSO <1% v/v) .

- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK293), normalizing to untreated cells and a reference toxin (e.g., doxorubicin).

- Enzyme inhibition : Test against COX-2 or acetylcholinesterase using fluorometric kits, comparing to known inhibitors (e.g., celecoxib).

Q. Data Interpretation :

- Calculate IC₅₀ values via nonlinear regression (GraphPad Prism).

- Validate selectivity by screening structurally similar but inactive analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。